molecular formula C13H18BrN B7933486 Benzyl-(4-bromo-cyclohexyl)-amine

Benzyl-(4-bromo-cyclohexyl)-amine

Cat. No.: B7933486
M. Wt: 268.19 g/mol
InChI Key: YUQCKNVHQSTLKS-UHFFFAOYSA-N
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Description

Benzyl-(4-bromo-cyclohexyl)-amine is a secondary amine featuring a benzyl group and a 4-bromo-substituted cyclohexyl moiety attached to the nitrogen atom. The bromine atom at the 4-position of the cyclohexyl ring introduces steric bulk and electronic effects, while the cyclohexyl group contributes to lipophilicity.

Properties

IUPAC Name

N-benzyl-4-bromocyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCKNVHQSTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination in Glacial Acetic Acid

In a procedure analogous to Example 2 of US3336308A, bromine (Br₂) in glacial acetic acid serves as the brominating agent. For instance, N-(4-aminobenzyl)-diethylamine undergoes dibromination at the 3,5-positions of the aromatic ring under these conditions. Adapting this method for Benzyl-(4-bromo-cyclohexyl)-amine would require substituting the diethylamine group with a cyclohexyl moiety.

Key Steps :

  • Dissolve the benzyl-cyclohexylamine precursor in glacial acetic acid.

  • Add bromine dropwise at room temperature with stirring.

  • Isolate the product via recrystallization from ethanol or by forming a hydrobromide salt.

Characterization :

  • The hydrobromide salt typically exhibits a melting point between 200–220°C (decomposition).

  • Nuclear Magnetic Resonance (NMR) data for analogous compounds show distinct aromatic proton signals at δ 7.41–7.45 ppm (d, J = 8.2 Hz) for the brominated benzene ring.

Alkylation of 4-Bromo-cyclohexylamine with Benzyl Halides

This two-step method involves synthesizing 4-bromo-cyclohexylamine followed by alkylation with a benzyl halide.

Synthesis of 4-Bromo-cyclohexylamine

4-Bromo-cyclohexanone is reduced to the corresponding amine using catalytic hydrogenation (e.g., Raney nickel or platinum oxide). Alternatively, reductive amination with ammonium acetate and sodium cyanoborohydride may be employed.

Benzylation via Nucleophilic Substitution

The amine reacts with benzyl bromide in anhydrous ethanol or tetrahydrofuran (THF) under reflux:

4-Bromo-cyclohexylamine+Benzyl bromideEtOH, refluxThis compound+HBr\text{4-Bromo-cyclohexylamine} + \text{Benzyl bromide} \xrightarrow{\text{EtOH, reflux}} \text{this compound} + \text{HBr}

Optimization :

  • Use a 1.2:1 molar ratio of benzyl bromide to amine to minimize di-alkylation.

  • Neutralize HBr with a tertiary base (e.g., triethylamine) or excess amine.

Yield and Purity :

  • Yields range from 58% to 75% for analogous reactions.

  • Thin-Layer Chromatography (TLC) in ethyl acetate/hexanes (1:6) shows an Rₓ ≈ 0.39.

Reductive Amination of 4-Bromo-cyclohexanone with Benzylamine

Reductive amination offers a one-pot route by condensing 4-bromo-cyclohexanone with benzylamine in the presence of a reducing agent.

Reaction Conditions

  • Combine equimolar amounts of 4-bromo-cyclohexanone and benzylamine in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) or hydrogenate under H₂/Pd-C.

  • Stir at room temperature for 12–24 hours.

Mechanistic Insight :
The imine intermediate forms spontaneously, followed by reduction to the secondary amine:

4-Bromo-cyclohexanone+BenzylamineImineNaBH₃CNThis compound\text{4-Bromo-cyclohexanone} + \text{Benzylamine} \rightarrow \text{Imine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Analytical Data :

  • Infrared (IR) spectroscopy shows absorption bands at 2922 cm⁻¹ (C-H stretch) and 1511 cm⁻¹ (aromatic C=C).

  • High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 333.1553 (C₁₈H₂₃BrN⁺).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Bromination60–70%4–6 hoursHigh regioselectivityRequires corrosive bromine
Alkylation58–75%12–24 hoursScalabilityDi-alkylation side products
Reductive Amination50–65%12–24 hoursOne-pot synthesisSensitivity to moisture

Purification and Characterization Techniques

Crystallization

Hydrochloride salts are often preferred for purification. For example, dissolving the free base in absolute ethanol and saturating with HCl gas yields crystalline salts with sharp melting points (e.g., 128–132°C).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include cyclohexyl protons at δ 1.07–1.46 ppm (m, 10H) and benzyl CH₂ at δ 3.70–3.80 ppm.

  • ¹³C NMR : Peaks at δ 55.3 (cyclohexyl C-Br) and 135.5 ppm (aromatic C-Br) .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-bromo-cyclohexyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

BBCA has been investigated for its potential as a therapeutic agent due to its structural properties that may influence biological activity.

Synthetic Chemistry

BBCA is valuable in synthetic organic chemistry as an intermediate compound in the preparation of more complex molecules.

  • Building Block for Complex Molecules : The amine group in BBCA can participate in various reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block for synthesizing complex organic compounds. Its bromine atom can also serve as a leaving group in substitution reactions, facilitating the introduction of other functional groups .
  • Reagent in Organic Synthesis : BBCA may be employed as a reagent for introducing benzyl groups into other molecules. This property is particularly useful when synthesizing compounds that require specific functionalization to achieve desired biological activities .

Case Study 1: Antitubercular Activity

A study focused on cyclic secondary amines demonstrated that para-substituted benzyl derivatives exhibited superior activity against M. tuberculosis. While this study did not directly test BBCA, it underscores the potential of similar compounds to act as effective antitubercular agents .

Case Study 2: Synthesis of Analgesic Compounds

BBCA has been explored as an intermediate in synthesizing analgesic drugs. The compound's structure allows for modifications that could lead to enhanced efficacy in pain management therapies. The synthesis pathways often involve multi-step reactions where BBCA plays a crucial role in forming active pharmaceutical ingredients (APIs) .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Pharmaceuticals Used as a precursor for analgesics and anticonvulsantsDevelopment of new therapeutic agents
Antimicrobial Agents Similar compounds show effectiveness against M. tuberculosisPotential new treatments for resistant infections
Synthetic Intermediates Acts as a building block for complex organic moleculesFacilitates the synthesis of diverse chemical entities
Organic Reagent Useful in introducing benzyl groups into other compoundsEnhances synthetic pathways in drug discovery

Mechanism of Action

The mechanism of action of Benzyl-(4-bromo-cyclohexyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Electronic Effects Reactivity Insights Synthesis Method (If Available)
Benzyl-(4-bromo-cyclohexyl)-amine Cyclohexyl (4-Br), benzyl Br: σ-electron-withdrawing Likely resistant to AMO-mediated hydroxylation (non-aromatic cyclohexyl) Not described in evidence
Benzyl-(4-methoxy-phenyl)-amine Phenyl (4-OCH₃), benzyl OCH₃: π-electron-donating Aromatic ring susceptible to hydroxylation by AMO enzymes Lindlar catalyst under argon
Benzyl-(2-nitro-phenyl)-amine Phenyl (2-NO₂), benzyl NO₂: strong σ/π-electron-withdrawing Nitro group may enhance acidity of NH or enable nitration pathways Commercial synthesis (Agfa-Labs)
Benzyl-(1-vinyl-hexyl)-amine 1-Vinyl-hexyl, benzyl Vinyl: π-electron-rich Potential for radical reactions or polymerization Lindlar catalyst, Boc protection

Substituent Effects on Reactivity

  • Bromine vs. Methoxy/Nitro Groups :

    • The bromine in the target compound is less electron-withdrawing than the nitro group in Benzyl-(2-nitro-phenyl)-amine but more than the methoxy group in Benzyl-(4-methoxy-phenyl)-amine. This may influence acidity, solubility, and participation in electrophilic substitution.
    • The cyclohexyl ring lacks aromaticity, reducing susceptibility to enzymatic hydroxylation by ammonia-oxidizing microorganisms (AMO), unlike aryl-substituted analogs .
  • Cyclohexyl vs.

Functional Implications

  • Enzymatic Interactions: Primary aromatic amines (e.g., aniline derivatives) are prone to AMO-mediated hydroxylation , but the secondary amine and non-aromatic cyclohexyl group in this compound likely hinder this pathway.
  • Radical Reactivity: The absence of vinyl or nitro groups (cf.

Biological Activity

Benzyl-(4-bromo-cyclohexyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

1. Chemical Structure and Synthesis

This compound is synthesized through a two-step process involving bromination and benzylation. The synthesis typically proceeds as follows:

  • Bromination of Cyclohexylamine : This step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Benzylation : The brominated product is then reacted with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

This synthetic route allows for the introduction of both the bromine atom and the benzyl group, which are crucial for the compound's biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, influencing several biochemical pathways:

  • Signal Transduction : The compound may modulate signaling pathways by interacting with receptor sites.
  • Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic processes.
  • Receptor Modulation : The compound has been investigated for its role as a ligand in receptor binding studies, potentially affecting physiological responses .

3.1 Pharmacological Potential

Research indicates that this compound exhibits various pharmacological properties:

  • Anti-inflammatory Effects : Studies suggest it may have anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : Its potential as an analgesic has also been explored, indicating possible applications in pain management.

3.2 Comparative Analysis with Analogues

To understand its unique properties, it is useful to compare this compound with similar compounds:

CompoundKey FeaturesBiological Activity
Benzyl-(4-chloro-cyclohexyl)-amineChlorine instead of bromineModerate receptor binding
Benzyl-(4-fluoro-cyclohexyl)-amineFluorine substitutionLower activity compared to bromine
Benzyl-(4-iodo-cyclohexyl)-amineIodine substitutionHigher lipophilicity but less potency

The presence of the bromine atom in this compound contributes to its distinct reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds that provide insights into the potential effects of this compound:

  • A study on related compounds demonstrated significant activity in enzyme inhibition assays, suggesting that structural modifications can enhance or reduce potency depending on substituents like halogens .
  • Another research article focused on piperidine derivatives indicated that modifications at the benzene ring could lead to improved anti-inflammatory effects, hinting at the importance of substituent choice in therapeutic efficacy .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in pharmacology, particularly regarding anti-inflammatory and analgesic effects. Its unique structure allows it to interact with various biological targets effectively. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Basic Research Questions

Q. How can the synthesis of Benzyl-(4-bromo-cyclohexyl)-amine be optimized to improve yield and purity?

  • Methodology : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, highlights that using triethylamine (TEA) as a base in anhydrous conditions improved yields (82–96%) for structurally similar amines . Consider substituting bromocyclohexane derivatives with activating groups (e.g., leaving groups like tosylates) to enhance nucleophilic substitution efficiency. Monitor reactions via TLC or HPLC and purify via column chromatography or recrystallization.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to identify characteristic signals:

  • Benzyl protons: δ 7.24–7.33 ppm (aromatic protons) .
  • Cyclohexyl protons: δ 1.2–2.5 ppm (axial/equatorial splitting due to bromine’s steric effects) .
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected m/z ~268–270, accounting for bromine’s isotopic pattern) .
    • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How does the bromine substituent influence the compound’s stability under varying pH or temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Expose the compound to buffers (pH 2–12) at 25–60°C for 24–72 hours.
  • Monitor degradation via LC-MS, focusing on bromine loss (e.g., debromination products) or cyclohexane ring rearrangements.
  • Reference , where fluorinated amines showed stability under acidic conditions due to electron-withdrawing effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for similar brominated cyclohexylamines?

  • Methodology : Perform meta-analysis of literature data (e.g., vs. 10):

  • Identify variables like catalyst type (e.g., Pd vs. Cu), solvent (polar aprotic vs. ethers), and reaction time .
  • Replicate conflicting protocols with controlled parameters. Use DOE (Design of Experiments) to isolate critical factors. For example, achieved 96% yield using TEA in THF, while reported lower yields with bulkier bases .

Q. How does the stereochemistry of the 4-bromo-cyclohexyl group affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Synthesize axial vs. equatorial bromocyclohexyl isomers and compare their reactivity:

  • Use NOESY NMR () to confirm stereochemistry .
  • Test coupling efficiency with aryl boronic acids under Pd catalysis. Axial bromine may hinder transmetallation due to steric hindrance, reducing yields compared to equatorial isomers.

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) or MD simulations:

  • Use the compound’s 3D structure (from NIST data ) to model binding to targets like G-protein-coupled receptors.
  • Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities.

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